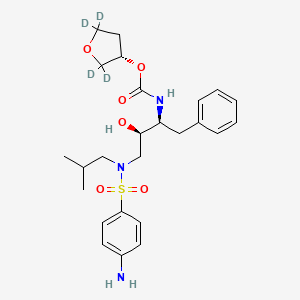
Amprenavir-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amprenavir-d4 is a labelled analogue of Amprenavir . It promotes the specific interactions between the nuclear receptor pregnane X receptor (PXR) and the coactivators SRC-1 and PBP . It is used as an internal standard for the quantification of amprenavir by GC- or LC-MS .
Synthesis Analysis
Amprenavir-d4 is the deuterium labeled Amprenavir . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties .Molecular Structure Analysis
Amprenavir-d4 is intended for use as an internal standard for the quantification of amprenavir . The molecular weight of Amprenavir-d4 is 509.65 . The molecular formula is C25H31D4N3O6S .Chemical Reactions Analysis
Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . Alterations in the side-chains of G48T/L89M mutated residues cause the inner active site to increase in volume and induce more curling of the flap tips .Physical And Chemical Properties Analysis
Amprenavir-d4 is an off-white to pale yellow solid .Applications De Recherche Scientifique
HIV Treatment
Amprenavir is an anti-HIV drug used in the treatment of HIV (human immunodeficiency virus) which attacks the immune system and, if not treated, causes AIDS .
Nanocarrier in Drug Delivery
Fullerene C60 is proposed as a nanocarrier for Amprenavir. The dipole moment of two components in the discussed complex predicts that it will be soluble in polar solvents like water, making the process of drug delivery through the polar media feasible .
Drug Release
The formation energy and reduced density gradient of the discussed complex confirm that its components interact via weak interactions like Van der Waals forces. Thus, the release of the drug into the target tissue can be easily practical .
Antioxidant Capacity
Fullerene, with unique properties as a highly delocalized conjugated π system, has shown high antioxidant capacity .
Crossing the Blood-Brain Barrier
Anti-HIV drugs like Amprenavir are not able to cross the blood–brain barrier (BBB) and prevent HIV-related neurological disorders (HAND). Fullerene C60 may allow Amprenavir to be transported across the BBB due to its small size and hydrophobicity .
Interaction with Virus Protease
The application of fullerene will improve the interaction of Amprenavir with the virus protease .
Monitoring and Detecting the Drug
The photo-induced electron transfer studies have demonstrated that some electron transfer processes occurred in the discussed complex from Amprenavir to fullerene C60 part. This feature can be utilized for monitoring and detecting the drug during the drug delivery process .
Drug Resistance Mechanism
Focusing on the wild type (WT) and G48T/L89M mutated forms of HIV-1 protease (HIV-1 PR) in complex with Amprenavir, researchers have investigated the conformational dynamics and the resistance mechanism due to the G48T/L89M mutations .
Mécanisme D'action
Target of Action
Amprenavir-d4, like its parent compound Amprenavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Amprenavir-d4 inhibits the HIV-1 protease by binding to its active site . This binding inhibits the activity of the enzyme, thereby preventing the cleavage of the viral polyproteins . As a result, the formation of immature, non-infectious viral particles occurs instead of mature, infectious ones .
Biochemical Pathways
The inhibition of the HIV-1 protease disrupts the normal life cycle of the HIV-1 virus. The viral polyproteins are unable to be cleaved into their functional forms, leading to the production of immature, non-infectious viral particles . This effectively halts the spread of the virus within the host.
Pharmacokinetics
Amprenavir-d4 is rapidly absorbed after oral administration in HIV-1-infected patients, with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose . It has a very high protein binding rate (90%), with the highest affinity for alpha (1)-acid glycoprotein .
Result of Action
The primary result of Amprenavir-d4’s action is the prevention of the maturation of HIV-1 viral particles. By inhibiting the HIV-1 protease, Amprenavir-d4 prevents the formation of infectious viral particles, resulting in the production of immature, non-infectious viral particles instead . This leads to a reduction in the spread of the virus within the host.
Action Environment
The action of Amprenavir-d4 can be influenced by various environmental factors. For instance, the presence of certain liver diseases can affect the metabolism of Amprenavir-d4, potentially leading to increased plasma concentrations of the drug . Additionally, the levels of alpha (1)-acid glycoprotein, the primary plasma binding protein for Amprenavir-d4, can also influence the drug’s action .
Orientations Futures
The emergence of HIV-1 multidrug-resistant mutants has become a major problem in the therapy of patients with HIV-1 infection . The results of energy analysis reveal that the decrease in van der Waals interactions of inhibitors with the mutated PR relative to the wild-type (WT) PR mostly drives the drug resistance of mutations toward these four inhibitors . This can give significant guidance to design a new generation of anti-AIDS inhibitors targeting PR in the therapy of patients with HIV-1 infection .
Propriétés
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-OZXFPYGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

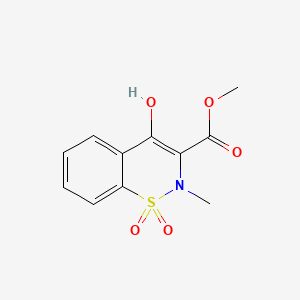
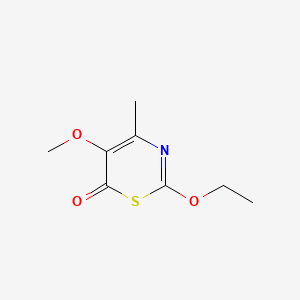
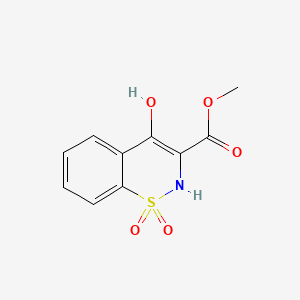
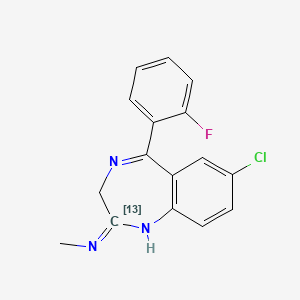
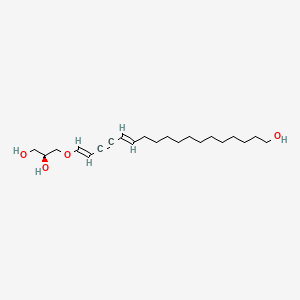
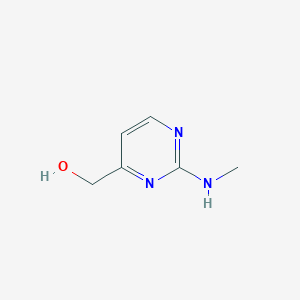
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)


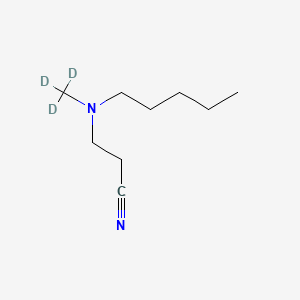

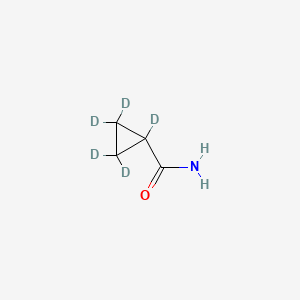
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)